molecular formula C12H17N5 B1458656 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1708268-40-9

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine

Cat. No.: B1458656
CAS No.: 1708268-40-9
M. Wt: 231.3 g/mol
InChI Key: NLIZNBJEECRYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This molecule features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in the design of small-molecule therapeutics . Compounds based on this and related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines, have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . The structural motif of a bicyclic heterocycle fused to a piperidine ring is commonly employed to target enzyme active sites, as seen in various patented therapeutic agents . The primary research value of this compound lies in its potential application against specific kinase-driven pathologies. Kinases like Phosphoinositide 3-kinase δ (PI3Kδ) are essential signaling biomolecules; their overactivity is implicated in cellular dysfunctions in inflammatory and autoimmune diseases, such as asthma and chronic Obstructive Pulmonary Disease (COPD) . Furthermore, pyrazolo[1,5-a]pyrimidine-based inhibitors have shown promise in targeting kinases including EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern on the core scaffold is crucial for activity and selectivity, with groups like the 2-methylpyrazolo and the 3-aminopiperidine likely contributing to interactions within the enzyme's affinity and hinge pockets . Researchers can utilize this high-purity compound as a key synthetic intermediate or a core structural template for designing novel bioactive molecules, conducting structure-activity relationship (SAR) studies, and screening for inhibitory activity against a panel of protein kinases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(13)8-16/h4,6-7,10H,2-3,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIZNBJEECRYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. Its IUPAC name is this compound, and its molecular structure can be represented as follows:

InChI InChI 1S C12H17N5 c1 9 8 11 12 14 4 7 17 11 15 9 16 5 2 10 13 3 6 16 h4 7 8 10H 2 3 5 6 13H2 1H3\text{InChI InChI 1S C12H17N5 c1 9 8 11 12 14 4 7 17 11 15 9 16 5 2 10 13 3 6 16 h4 7 8 10H 2 3 5 6 13H2 1H3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects on cellular pathways. Detailed studies are ongoing to elucidate the precise mechanisms involved.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antiproliferative activity against various tumor cell lines. For instance, similar compounds have shown GI(50) values reaching sub-micromolar concentrations against over 50 types of cancer cells, suggesting that this compound may also possess anticancer properties .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. It is hypothesized to interact with neurotransmitter receptors and may exhibit properties beneficial for treating neurological disorders. Initial studies suggest that compounds in this class could act as selective modulators of AMPA receptors .

Antimicrobial Activity

Some studies have indicated that pyrazole derivatives can display antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various microbial strains .

Case Studies and Research Findings

Study FocusFindingsReference
Antiproliferative ActivityExhibited sub-micromolar GI(50) values against multiple tumor cell lines
Neuropharmacological PotentialPotential selective modulation of AMPA receptors; ongoing investigations
Antimicrobial PropertiesRelated compounds showed significant antimicrobial activity against specific strains

Scientific Research Applications

Chemistry

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for specific functionalization that can lead to new chemical entities with desirable properties .

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Antiviral Activity : Preliminary findings suggest efficacy against certain viral strains, warranting further investigation into its mechanism of action.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Medicine

The compound is under investigation for its therapeutic applications, particularly in treating diseases such as:

  • Neurodegenerative Disorders : Its ability to cross the blood-brain barrier may allow it to target neurological pathways effectively.
  • Psychiatric Disorders : Research is ongoing to evaluate its effects on mood regulation and anxiety .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Material Science : As a component in the development of new polymers and materials with enhanced properties.
  • Pharmaceutical Development : Employed in drug formulation processes due to its stability and reactivity .

Data Table: Comparison of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
AntiviralPreliminary
AnticancerStrong

Case Studies

  • Antimicrobial Study : A study conducted on derivatives of this compound revealed significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro testing on human breast cancer cells showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, highlighting its selective action against cancerous cells .

Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrazine core differentiates this compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., anagliptin ), pyrazolo[1,5-a][1,3,5]triazine (e.g., CE-178253 ), or pyrazolo[3,4-d]pyrimidine (e.g., compounds in ) cores. These structural differences influence electronic properties, solubility, and binding affinity. For example:

  • Pyrazine vs.
  • Triazine vs. Pyrazine : CE-178253’s triazine core increases ring planarity and hydrogen-bond acceptor capacity, favoring CB1 receptor antagonism .

Substituent Analysis

Key substituents modulate pharmacological activity and pharmacokinetics:

Compound Core Structure Substituents Molecular Weight* Notable Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-Methyl, piperidin-3-amine ~273.3 Potential kinase/CNS targeting
CE-178253 (CB1 antagonist) Pyrazolo[1,5-a][1,3,5]triazine 2-Methyl, chlorophenyl, ethylaminoazetidine 565.8 (HCl salt) CB1 receptor antagonism
Anagliptin (DPP-4 inhibitor) Pyrazolo[1,5-a]pyrimidine Cyanopyrrolidinyl, carboxamide 425.9 (HCl salt) DPP-4 enzyme inhibition
PRE-1 (BTK inhibitor precursor) Pyrazolo[1,5-a]pyrazine 1-Methylpyrazole, cyclobutyl acrylamide ~439.4 BTK inhibition (preclinical)
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine Pyrazolo[1,5-a]pyrazine Azetidin-3-amine (smaller ring) ~259.3 Structural analog (unknown activity)

*Calculated based on molecular formulas where explicit data were unavailable.

  • Piperidine vs.
  • Amine vs. Carboxamide : The primary amine in the target compound may enhance solubility and hydrogen-bond donation compared to carboxamide-containing analogs like anagliptin, which prioritize enzyme active-site interactions .

Pharmacological and Physicochemical Implications

  • Lipophilicity and CNS Penetration: The target compound’s piperidine group and methyl substituent may balance lipophilicity (clogP ~2–3), favoring blood-brain barrier penetration, as seen in BTK inhibitors like PRE-1 . In contrast, CE-178253’s polar ethylaminoazetidine group (clogP ~4–5) limits CNS access, aligning with peripheral CB1 antagonism .
  • Receptor Selectivity : Pyrazolo[1,5-a]pyrazine derivatives often exhibit kinase inhibition (e.g., BTK ), while pyrazolo[1,5-a]pyrimidines (e.g., anagliptin) target metabolic enzymes like DPP-4 .

Preparation Methods

Synthesis of Aminopyrazole Precursors

  • Aminopyrazoles are synthesized by nucleophilic addition of acetonitrile anions to methyl esters derived from Boc-protected amino acids, followed by hydrazine treatment to form aminopyrazoles (compounds 5a–f in literature).
  • This step provides the key pyrazole ring system with appropriate substitution for further cyclization.

Formation of Pyrazolo[1,5-a]pyrazine Core

  • Aminopyrazoles react with electrophilic reagents such as ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones or related fused heterocycles.
  • Cyclization is facilitated by heating and base catalysis, yielding the fused pyrazolo ring with the methyl substituent at the 2-position.

Chlorination and Activation of the Pyrazolo Core

  • The pyrazolopyrimidones or pyrazolopyrimidines are chlorinated at the 4-position using phosphorus oxychloride (POCl3) or triflation reagents to afford 4-chloropyrazolo derivatives.
  • This chlorinated intermediate serves as an electrophilic site for nucleophilic substitution by amines.

Coupling with Piperidin-3-amine

  • Nucleophilic aromatic substitution of the 4-chloro group by piperidin-3-amine or its protected derivatives (e.g., Boc-protected piperidin-3-amine) under basic conditions introduces the piperidin-3-amine moiety.
  • Subsequent deprotection of Boc groups yields the free amine functionality on the piperidine ring.

Representative Synthetic Route Summary

Step Reactants/Intermediates Reagents/Conditions Outcome
1 Boc-protected amino acid methyl esters Nucleophilic addition of acetonitrile anion, hydrazine treatment Aminopyrazoles
2 Aminopyrazoles Ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide Pyrazolopyrimidones with 2-methyl substituent
3 Pyrazolopyrimidones POCl3 or triflation reagents, chlorination 4-Chloropyrazolo derivatives
4 4-Chloropyrazolo derivatives + Boc-piperidin-3-amine Basic conditions, nucleophilic aromatic substitution Boc-protected 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
5 Boc-protected intermediate Acidic deprotection (e.g., TFA) Target compound this compound

Alternative and Supporting Synthetic Details

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related heterocyclic syntheses, such as aminopyrazole formation and cyclocondensation steps.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are applicable for introducing amino substituents on heteroaryl chlorides, which could be adapted for the coupling of piperidin-3-amine to chlorinated pyrazolo derivatives.
  • Protection strategies (e.g., Boc protection of amines) are crucial to control reactivity and achieve selective substitution.

Research Findings and Yields

  • Typical yields for aminopyrazole formation and subsequent cyclization steps range from moderate to high (40–80%) depending on conditions and substituents.
  • Chlorination steps using POCl3 are generally efficient, providing good conversion to 4-chloropyrazolo intermediates.
  • Nucleophilic aromatic substitution with piperidin-3-amine derivatives proceeds smoothly under basic conditions, often yielding the desired coupled product in good yields (60–85%).
  • Microwave irradiation and sealed tube conditions have been shown to enhance reaction rates and yields in similar heterocyclic syntheses.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Conditions Notes
Aminopyrazole synthesis Boc-protected amino acid methyl esters, acetonitrile anion, hydrazine Base, reflux or microwave heating Formation of substituted aminopyrazoles
Cyclization to pyrazolo core Ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide Mild base, room temp to reflux Forms 2-methylpyrazolo fused ring
Chlorination Phosphorus oxychloride (POCl3) Heating under inert atmosphere Activates 4-position for substitution
Nucleophilic substitution Piperidin-3-amine (Boc-protected) Basic conditions, solvent like DMF or dioxane Introduces piperidin-3-amine substituent
Deprotection Trifluoroacetic acid (TFA) or similar acid Room temp to mild heating Removes Boc protecting group

Q & A

Q. What are the common synthetic routes for 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via a two-step sequence starting from methyl ketones, using catalytic trifluoroacetic acid (TFA) in toluene under reflux, achieving reaction mass efficiency (RME) values of 40–53% . Optimization may involve solvent selection (e.g., methanol for recyclability), temperature control, and catalyst loading adjustments. Side products like methanol and dimethylamine can be recovered, enhancing sustainability .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Structural confirmation typically employs 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy. For instance, 1H NMR^{1}\text{H NMR} chemical shifts between δ 2.3–3.1 ppm can confirm methyl groups on the pyrazine ring, while aromatic protons appear in the δ 7.0–8.5 ppm range in analogous compounds . IR peaks near 3300 cm1^{-1} (N-H stretching) and 1600 cm1^{-1} (C=N/C=C) are critical for functional group identification .

Q. What preliminary pharmacological screening approaches are used to assess its bioactivity?

Initial screening often targets kinase inhibition. Patent data indicate that pyrazolo[1,5-a]pyrazin-4-yl derivatives are evaluated as JAK inhibitors using enzymatic assays (e.g., ATP-binding site competition) and cellular models (e.g., STAT phosphorylation assays) . IC50_{50} values are determined via dose-response curves.

Advanced Research Questions

Q. How does the compound interact with JAK kinases at the molecular level?

Molecular docking studies suggest that the pyrazolo[1,5-a]pyrazine core occupies the ATP-binding pocket of JAK kinases, with the piperidin-3-amine moiety forming hydrogen bonds to the hinge region (e.g., Glu966 and Leu959 in JAK2). Substituents at the 2-methyl position modulate hydrophobic interactions with the gatekeeper residue . Mutagenesis studies are recommended to validate binding hypotheses.

Q. What strategies can resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrazine derivatives?

Discrepancies in yields (e.g., 40–53% vs. higher values in other studies) may arise from variations in starting material purity, solvent quality, or reaction time. Systematic optimization using design of experiments (DoE) can identify critical parameters. For example, increasing TFA catalyst concentration from 30 mol% to 50 mol% improved yields in analogous syntheses .

Q. How do substituent modifications impact the compound’s pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., halogens) on the pyrazine ring enhances metabolic stability by reducing CYP450-mediated oxidation. Conversely, hydrophilic groups like hydroxyl or carboxylate improve solubility but may reduce blood-brain barrier penetration. Pharmacokinetic studies in rodents are essential to validate these hypotheses .

Q. What crystallographic methods are suitable for analyzing its salt or co-crystal forms?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystalline forms. For example, sulfate or hydrochloride salts of related compounds form monoclinic crystals with hydrogen-bonded networks, enhancing stability. Differential scanning calorimetry (DSC) can further characterize polymorphic transitions .

Q. How can in vitro-to-in vivo efficacy translation challenges be addressed for this compound?

Poor oral bioavailability in animal models may result from low solubility or first-pass metabolism. Strategies include prodrug design (e.g., esterification of the amine) or formulation with lipid-based carriers. Pharmacodynamic markers (e.g., JAK/STAT pathway inhibition in blood cells) should correlate with efficacy endpoints .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrazine Derivatives

ParameterOptimal RangeImpact on Yield/RMEReference
Catalyst (TFA)30–50 mol%↑ Yield by 10–15%
SolventToluene or MeOHMeOH improves RME
Reaction Temperature80–100°C (reflux)Avoids decomposition

Table 2. Key Pharmacological Data for JAK Inhibitors

CompoundIC50_{50} (JAK2)Selectivity (JAK2/JAK3)Reference
Analog A12 nM8.5-fold
Analog B (2-Me)8 nM12-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.